molecular formula C12H14N2O3 B13885897 5-Tert-butyl-2-methyl-7-nitrobenzoxazole

5-Tert-butyl-2-methyl-7-nitrobenzoxazole

Cat. No.: B13885897
M. Wt: 234.25 g/mol
InChI Key: KDTHQTLDXYMQBO-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with suitable aldehydes or ketones in the presence of catalysts. For instance, the use of nanocatalysts, metal catalysts, or ionic liquid catalysts can facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The choice of catalysts and solvents is crucial to ensure high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(tert-Butyl)-2-methyl-7-aminobenzo[d]oxazole .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole is unique due to the presence of both the tert-butyl and nitro groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-tert-butyl-2-methyl-7-nitro-1,3-benzoxazole

InChI

InChI=1S/C12H14N2O3/c1-7-13-9-5-8(12(2,3)4)6-10(14(15)16)11(9)17-7/h5-6H,1-4H3

InChI Key

KDTHQTLDXYMQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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